molecular formula C19H24N2O2 B248146 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide

Cat. No. B248146
M. Wt: 312.4 g/mol
InChI Key: HUORUZXMEOEDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide, also known as BHAEP, is a chemical compound that has been extensively studied in scientific research. BHAEP belongs to the family of amides and has been found to have various biochemical and physiological effects.

Mechanism of Action

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has been found to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has been found to have neuroprotective effects and has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has been extensively studied in scientific research, and its mechanism of action is well understood. However, 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide also has some cytotoxicity, which can limit its use in some experiments.

Future Directions

There are several future directions for 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide. One future direction is to study its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another future direction is to study its potential as a drug delivery system. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has also been studied for its potential as a fluorescence probe for the detection of metal ions. Future studies could investigate its potential as a biosensor for the detection of disease biomarkers.

Synthesis Methods

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide involves the reaction of benzylamine, 3-methylbenzoyl chloride, and 2-hydroxyethylamine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The product is then purified using column chromatography to obtain pure 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide.

Scientific Research Applications

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has been extensively studied in scientific research for its various biochemical and physiological effects. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide has also been studied for its antioxidant and anti-inflammatory properties.

properties

Product Name

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C19H24N2O2/c1-16-6-5-9-18(14-16)20-19(23)10-11-21(12-13-22)15-17-7-3-2-4-8-17/h2-9,14,22H,10-13,15H2,1H3,(H,20,23)

InChI Key

HUORUZXMEOEDSC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.